molecular formula C10H15NO4 B181574 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid CAS No. 4887-54-1

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid

Cat. No. B181574
CAS RN: 4887-54-1
M. Wt: 213.23 g/mol
InChI Key: JZPUNXSUQDDCBD-UHFFFAOYSA-N
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Description

“6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” is a chemical compound with the molecular formula C10H15NO4 . It is a monobasic acid .


Synthesis Analysis

The synthesis of this compound involves a C–N bond-forming reaction of a-bromocarboxylic compound and a 5-membered x-lactam ring. This reaction was carried out under catalysis by powdered copper (I) oxide .


Molecular Structure Analysis

The molecular structure of “6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The registration substance contains a (cyclic) N-alkyl succinimide moiety. It can be concluded that hydrolysis under environmental conditions (pH 4 to 9, 12 deg C) is comparable to N-Methyl acetamide .


Physical And Chemical Properties Analysis

This compound is a monobasic acid with a pKa of 4.7. This means that in aqueous medium at pH 7, more than 99% exists as salt .

Scientific Research Applications

  • Coupling Agent for Proteins and Enzymes : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent involving 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, critical for the chemoselective conjugation of proteins and enzymes. This synthesis is suitable for preparing analogous coupling agents in high purity and yield, indicating its importance in biochemical applications (Reddy et al., 2005).

  • Transdermal Permeation Enhancers : Farsa et al. (2010) synthesized and tested alkyl esters and amides of hexanoic acid, including derivatives with 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, as transdermal permeation enhancers. These compounds showed potential in enhancing the skin permeation of drugs, with specific esters demonstrating high activity (Farsa et al., 2010).

  • Modification of the Swern Oxidation : Liu and Vederas (1996) used a derivative of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid in modifying the Swern oxidation process, which is used for converting alcohols to aldehydes or ketones. This modification offered an easily separable and recyclable alternative to traditional methods (Liu & Vederas, 1996).

  • Synthesis and Fluorescence Studies : Singh and Singh (2007) reported the synthesis and characterization of novel fluorophores, including derivatives of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid. These fluorophores were used for labeling nucleosides and oligodeoxyribonucleotides, showing potential for bioanalytical applications, particularly in fluorescence studies (Singh & Singh, 2007).

  • Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds derived from 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid as potential anticonvulsant agents. These compounds showed broad spectra of activity in preclinical seizure models, indicating their potential as new antiepileptic drugs (Kamiński et al., 2015).

Safety And Hazards

“6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” may cause serious eye irritation and may damage fertility or the unborn child . It is also classified as a potential carcinogen .

properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPUNXSUQDDCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307548
Record name 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid

CAS RN

4887-54-1
Record name N-(5-Carboxy-n-pentyl)succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 192705
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC192705
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Brychtova, S Dittrichova, B Slaba, L Placek… - Proceedings of the …, 2009 - sciforum.net
Skin penetration enhancers are used to allow formulation of transdermal delivery systems for drugs that are otherwise insufficiently skin-permeable. The series of seven esters of 6-(2, 5-…
Number of citations: 2 sciforum.net
K Brychtova, J Jampilek, R Opatrilova, I Raich… - Bioorganic & medicinal …, 2010 - Elsevier
Skin penetration enhancers are used to allow formulation of transdermal delivery systems for drugs that are otherwise insufficiently skin-permeable. The series of seven esters of …
Number of citations: 23 www.sciencedirect.com
K Brychtova, R Opatrilova, I Raich… - Bioorganic & medicinal …, 2010 - Elsevier
Skin penetration enhancers are used in the formulation of transdermal delivery systems for drugs that are otherwise not sufficiently skin-permeable. We generated two series of esters by …
Number of citations: 9 www.sciencedirect.com
K Brychtova, R Opatrilova, L Placek, J Jampilek… - sciforum.net
Skin penetration enhancers are used in the formulation of transdermal delivery systems for drugs that are otherwise not sufficiently skin-permeable. The series of seven esters of 6-(2, 5-…
Number of citations: 0 sciforum.net
K Brychtova, L Dvorakova, R Opatrilova, I Raich… - Bioorganic & medicinal …, 2012 - Elsevier
Skin penetration enhancers are compounds used to facilitate the transdermal delivery of drugs that are otherwise not sufficiently permeable. Through a synthetic route implementing two …
Number of citations: 10 www.sciencedirect.com
K Brychtova, O Farsa, J Csollei - Letters in Organic Chemistry, 2009 - ingentaconnect.com
This paper especially deals with the problem associated with the reaction of α-bromocarboxyl compound and 5- membered ω-lactam ring. Specific heterogeneous copper catalyst was …
Number of citations: 5 www.ingentaconnect.com
K Brychtova, B Slaba, L Placek, J Jampilek, I Raich… - Molecules, 2009 - mdpi.com
The conditions for the CN bond forming reaction (CN coupling reaction) between α-bromocarboxylate and nitrogen-containing non-aromatic heterocyclic rings under heterogeneous …
Number of citations: 5 www.mdpi.com
K Brychtova, O Farsa, J Csollei - ECSOC-12, 2008 - sciforum.net
Skin penetration enhancers are used to allow formulation of transdermal delivery systems for drugs that are otherwise insufficiently skin-permeable. The series of seven esters of …
Number of citations: 1 sciforum.net
J Jampilek, K Brychtova - Medicinal research reviews, 2012 - Wiley Online Library
The development in the field of pharmaceutical dosage forms results in the discovery of additional highly sophisticated drug delivery systems that allow maintaining a constant level of …
Number of citations: 90 onlinelibrary.wiley.com

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